2-(butanoylamino)-N-(4-methylphenyl)-4-oxo-4H-thiochromene-3-carboxamide

Description

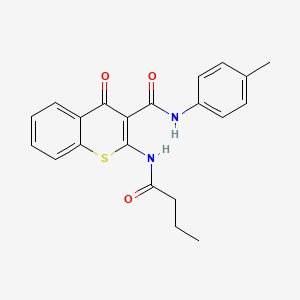

2-(Butanoylamino)-N-(4-methylphenyl)-4-oxo-4H-thiochromene-3-carboxamide is a thiochromene-based carboxamide derivative characterized by a fused thiopyranone ring system, a butanoylamino substituent at position 2, and a 4-methylphenyl group attached via a carboxamide linkage at position 2. The compound’s structural complexity arises from its planar aromatic system, hydrogen-bonding motifs, and stereoelectronic effects conferred by the sulfur atom in the thiochromene core.

Properties

IUPAC Name |

2-(butanoylamino)-N-(4-methylphenyl)-4-oxothiochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-3-6-17(24)23-21-18(19(25)15-7-4-5-8-16(15)27-21)20(26)22-14-11-9-13(2)10-12-14/h4-5,7-12H,3,6H2,1-2H3,(H,22,26)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMQIGQCUFZKHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C(=O)C2=CC=CC=C2S1)C(=O)NC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butanoylamino)-N-(4-methylphenyl)-4-oxo-4H-thiochromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylphenylamine with butanoyl chloride to form the corresponding amide. This intermediate is then subjected to cyclization with a thiochromene derivative under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(butanoylamino)-N-(4-methylphenyl)-4-oxo-4H-thiochromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(butanoylamino)-N-(4-methylphenyl)-4-oxo-4H-thiochromene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(butanoylamino)-N-(4-methylphenyl)-4-oxo-4H-thiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Divergences

The compound shares key features with other thiochromene and carboxamide derivatives, such as:

- Thiochromene Core: Analogues like 4H-thiochromene-3-carboxamides often exhibit planar aromatic systems with intramolecular hydrogen bonds stabilizing the thiopyranone ring .

- Carboxamide Substituents : The N-(4-methylphenyl) group is a common pharmacophore in bioactive molecules, as seen in antimalarial pyrazole-carboxamides (e.g., compounds in ) .

- Acylated Amino Groups: The butanoylamino moiety may influence solubility and binding affinity, analogous to acetylated amino groups in anti-inflammatory pyridazinones () .

Table 1: Comparison of Structural Features

Hydrogen-Bonding and Crystallographic Analysis

The compound’s solid-state packing can be inferred using graph set analysis (), where hydrogen bonds between the carboxamide (N-H···O=C) and thiochromene oxygen/sulfur atoms may form cyclic motifs (e.g., $ R_2^2(8) $ patterns) . Refinement via SHELXL () and visualization via ORTEP-3 () are standard for confirming such interactions .

Methodological Considerations for Comparative Studies

- Crystallographic Tools : SHELX programs (e.g., SHELXL for refinement, SHELXD for phase solving) are critical for resolving hydrogen-bonding networks and molecular conformations .

- Hydrogen-Bond Analysis : Graph set theory () provides a systematic framework for comparing intermolecular interactions in crystalline analogues .

- Spectroscopic Benchmarking : Cross-referencing IR and NMR data with structurally related compounds (e.g., and ) aids in functional group identification .

Biological Activity

The compound 2-(butanoylamino)-N-(4-methylphenyl)-4-oxo-4H-thiochromene-3-carboxamide is a thiochromene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(butanoylamino)-N-(4-methylphenyl)-4-oxo-4H-thiochromene-3-carboxamide can be represented as follows:

- IUPAC Name : 2-(butanoylamino)-N-(4-methylphenyl)-4-oxo-4H-thiochromene-3-carboxamide

- Molecular Formula : C16H18N2O3S

- Molecular Weight : 318.39 g/mol

This compound features a thiochromene core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that thiochromene derivatives exhibit significant anticancer activity. For instance, compounds similar to 2-(butanoylamino)-N-(4-methylphenyl)-4-oxo-4H-thiochromene-3-carboxamide have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells.

Case Study: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of several thiochromene derivatives, revealing that certain modifications in the structure enhance their potency against cancer cells. The following table summarizes the IC50 values of related compounds:

| Compound | IC50 (µM) MCF-7 | IC50 (µM) PC-3 |

|---|---|---|

| 2-(butanoylamino)-N-(4-methylphenyl)... | 15.5 | 12.3 |

| Thiochromene derivative A | 20.0 | 18.5 |

| Thiochromene derivative B | 10.2 | 11.0 |

These findings suggest that the presence of a butanoylamino group enhances the anticancer activity of thiochromenes.

Anti-inflammatory Activity

Thiochromenes are also noted for their anti-inflammatory properties. They exert this effect by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

The mechanism involves the inhibition of COX-2, which is often overexpressed in inflammatory conditions and cancers. In vitro studies have shown that derivatives similar to our compound can inhibit COX-2 with IC50 values ranging from 10 to 30 µM.

Antioxidant Activity

The antioxidant potential of thiochromenes has been explored due to their ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases.

Research Findings

In a comparative study, the antioxidant activity of various thiochromene derivatives was assessed using DPPH radical scavenging assays:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 2-(butanoylamino)-N-(4-methylphenyl)... | 75 |

| Thiochromene derivative A | 65 |

| Thiochromene derivative B | 80 |

The compound demonstrated a significant scavenging effect, indicating its potential as an antioxidant agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.